3-(2,4,6-Trimethoxyphenyl)propanal
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Overview
Description
3-(2,4,6-Trimethoxyphenyl)propanal is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of three methoxy groups attached to a benzene ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-Trimethoxyphenyl)propanal typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4,6-Trimethoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles are used for substitution reactions.
Major Products:
Oxidation: 3-(2,4,6-Trimethoxyphenyl)propanoic acid.
Reduction: 3-(2,4,6-Trimethoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4,6-Trimethoxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 3-(2,4,6-Trimethoxyphenyl)propanal exerts its effects involves its interaction with various molecular targets. The methoxy groups enhance its electron-donating properties, making it a potent nucleophile. This allows it to participate in a range of chemical reactions, including Michael additions and aldol condensations. The compound’s ability to form stable intermediates is crucial for its reactivity and effectiveness in various applications .
Comparison with Similar Compounds
- 2,4,6-Trimethoxybenzaldehyde
- 3-(2,4,6-Trimethoxyphenyl)propanol
- 3-(2,4,6-Trimethoxyphenyl)propanoic acid
Comparison: 3-(2,4,6-Trimethoxyphenyl)propanal is unique due to its propanal group, which imparts distinct reactivity compared to its analogs. For instance, while 2,4,6-trimethoxybenzaldehyde is primarily used in aromatic substitution reactions, this compound is more versatile, participating in both nucleophilic and electrophilic reactions. This versatility makes it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
3-(2,4,6-trimethoxyphenyl)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-9-7-11(15-2)10(5-4-6-13)12(8-9)16-3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREHVUYGACETQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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